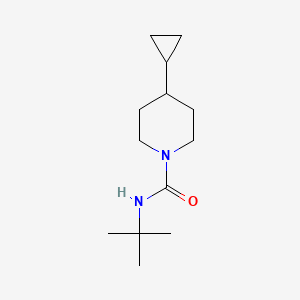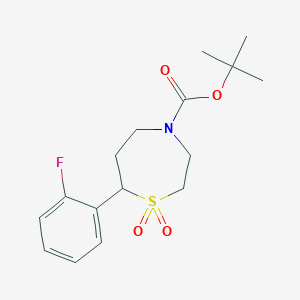![molecular formula C13H15N3O2 B2598072 1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 885952-56-7](/img/structure/B2598072.png)
1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazoloquinoline . It has a molecular formula of C13H15N3O2 . The average mass is 245.277 Da and the monoisotopic mass is 245.116425 Da .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H15N3O2, an average mass of 245.277 Da, and a monoisotopic mass of 245.116425 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as pyrazoles and pyridines, are crucial in medicinal chemistry due to their diverse biological activities and applications in drug design. These compounds often serve as the core structure for many pharmaceuticals because of their ability to interact with biological targets in specific ways. The study of such heterocyclic systems is essential for the development of new therapeutic agents with improved efficacy and safety profiles (Bhattacharya et al., 2022).
Catalysis and Synthesis
The pyrazolo[3,4-b]pyridine moiety, similar to the compound , has been highlighted for its versatility in catalysis and synthetic chemistry. These frameworks are often used in the synthesis of complex molecules and can lead to the development of novel catalysts that facilitate various chemical reactions. Such advances have significant implications for the pharmaceutical industry, where the efficient synthesis of drug molecules is critical (Parmar, Vala, & Patel, 2023).
Biological Applications
The structural features of pyrazolo[4,3-e]pyridines, including the compound of interest, make them valuable in exploring biological applications. These compounds are studied for their potential roles in various biological pathways and diseases. Understanding their interactions at the molecular level can lead to the discovery of new drugs and therapeutic strategies (Cetin, 2020).
Environmental Chemistry
Heterocyclic compounds also play a role in environmental chemistry, particularly in the biodegradation of pollutants. Studies on the microbial metabolism of heterocyclic compounds, such as pyridines and quinolines, shed light on the pathways involved in the breakdown of these substances in the environment. This research is vital for developing strategies to mitigate the impact of chemical pollutants (Kaiser, Feng, & Bollag, 1996).
Propriétés
IUPAC Name |
4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)16-12-9(6-14-16)11(13(17)18)8-4-3-5-10(8)15-12/h6-7H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUNVQZNZYZOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE](/img/structure/B2597997.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2597998.png)

![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)

![4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)


